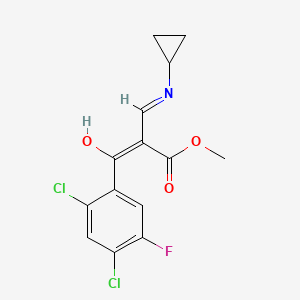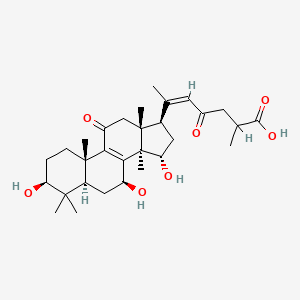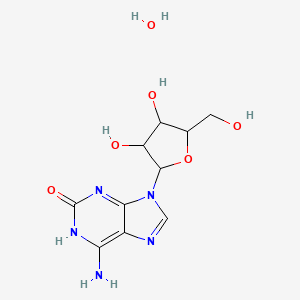
イソグアノシン水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoguanosine Hydrate is a naturally occurring isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine. Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
科学的研究の応用
Isoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the formation of supramolecular structures such as gels and ionophores.
Biology: Isoguanosine plays a role in genetic studies due to its ability to form stable base pairs.
Industry: Isoguanosine is used in the development of new materials and nanostructures.
作用機序
Target of Action
Isoguanosine Hydrate (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG
Mode of Action
Like guanosine, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . This self-assembly is a result of the unique 2-amino and 6-carbonyl groups acting as a hydrogen bond donor and receptor, respectively .
Biochemical Pathways
It’s known that isog can self-assemble into various supramolecular structures , which could potentially interact with various biochemical pathways.
Result of Action
IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . .
Action Environment
It’s known that isog can self-assemble into various supramolecular structures in the presence of various cations , suggesting that the presence and type of cations in the environment could potentially influence isoG’s action.
生化学分析
Biochemical Properties
Isoguanosine Hydrate plays a crucial role in biochemical reactions due to its ability to self-assemble into various supramolecular structures such as tetramers and decamers in the presence of cations . It interacts with several enzymes and proteins, including IMP pyrophosphorylase and glutamic acid dehydrogenase . The 5’-di and -tri-phosphates of Isoguanosine Hydrate inhibit glutamic acid dehydrogenase, affecting the enzyme’s activity and subsequent biochemical pathways .
Cellular Effects
Isoguanosine Hydrate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by stimulating the accumulation of cyclic-AMP in the brain . Additionally, Isoguanosine Hydrate exhibits strong anti-cancer effects against several cancer cell lines, including P338, L5178Y, Sp2/O, HL60, and Lymphoma Raji, both in vitro and in vivo . It is believed to enter cells through simple diffusion or a combination of diffusion and active transport .
Molecular Mechanism
At the molecular level, Isoguanosine Hydrate exerts its effects through several mechanisms. It can self-assemble into supramolecular structures, which may play a role in its biological activity . The compound also inhibits specific enzymes, such as IMP pyrophosphorylase and glutamic acid dehydrogenase, by binding to their active sites . Furthermore, Isoguanosine Hydrate has been shown to regulate the dephosphorylation of epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells via the caspase-dependent signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoguanosine Hydrate change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity for extended periods under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Isoguanosine Hydrate demonstrating sustained anti-cancer activity and minimal degradation .
Dosage Effects in Animal Models
The effects of Isoguanosine Hydrate vary with different dosages in animal models. Studies have shown that lower doses are effective in inhibiting central excitation and spinal reflexes, while higher doses may lead to muscle relaxation through central pathways . Toxic or adverse effects at high doses have been observed, indicating a threshold for safe and effective use .
Metabolic Pathways
Isoguanosine Hydrate is involved in several metabolic pathways, interacting with enzymes such as IMP pyrophosphorylase and glutamic acid dehydrogenase . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in nucleic acid metabolism has also been studied, highlighting its importance in genetic research .
Transport and Distribution
Within cells and tissues, Isoguanosine Hydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
Isoguanosine Hydrate’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoguanosine typically involves the protection of the sugar moiety by selective acetylation, followed by reaction with phosphorus oxychloride and N,N-dimethylaniline to yield the 6-chloropurine nucleoside. This intermediate is then subjected to further reactions to obtain isoguanosine .
Industrial Production Methods: Large-scale synthesis of high-purity isoguanosine involves similar steps but optimized for industrial production. The cost of commercially available isoguanosine on a gram scale is relatively high due to the complexity of the synthesis process .
化学反応の分析
Types of Reactions: Isoguanosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield amino derivatives .
類似化合物との比較
Guanosine: The parent compound from which isoguanosine is derived.
Inosine: Another nucleoside with similar properties but different functional group positioning.
Xanthosine: A nucleoside that shares some structural similarities with isoguanosine.
Uniqueness: Unlike guanosine, isoguanosine can form mixed quartets with guanosine, which may induce the formation of mixed tetraplexes .
特性
CAS番号 |
359436-55-8 |
|---|---|
分子式 |
C10H15N5O6 |
分子量 |
301.26 g/mol |
IUPAC名 |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 |
InChIキー |
XJFGKAOCZWFNPZ-GWTDSMLYSA-N |
SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
異性体SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.O |
正規SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
同義語 |
1,2-Dihydro-2-oxo-adenosine Hydrate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)

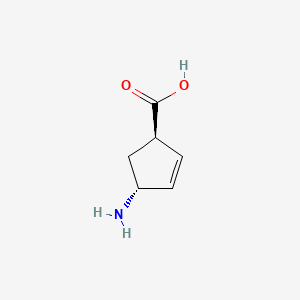

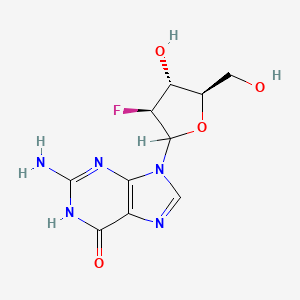
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
